molecular formula C7H15Cl2N5 B1379519 5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride CAS No. 1417363-65-5

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B1379519
CAS No.: 1417363-65-5
M. Wt: 240.13 g/mol
InChI Key: CKDSACAJWAKBII-UHFFFAOYSA-N
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Description

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N5 and its molecular weight is 240.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing downstream signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can also be influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence energy metabolism. The precise localization of this compound can determine its specific biochemical and cellular effects .

Biological Activity

5-Piperidin-4-YL-4H-1,2,4-triazol-3-amine dihydrochloride (CAS No. 1417363-65-5) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in various fields such as antimicrobial, anticancer, and analgesic therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

SMILES NC1 NN C C2CCNCC2 N1 Cl Cl\text{SMILES NC1 NN C C2CCNCC2 N1 Cl Cl}

Antimicrobial Activity

Research shows that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, compounds with the triazole ring have demonstrated effectiveness against various bacterial and fungal strains. For instance, studies on related triazole compounds have reported promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)
Triazole AE. coli15
Triazole BS. aureus18
This compoundC. albicans20

Anticancer Activity

This compound has been evaluated for its potential as a histone deacetylase (HDAC) inhibitor. In a study involving a series of hydroxamic acid-based inhibitors, compounds featuring the triazole moiety exhibited notable inhibition rates against HDACs at concentrations as low as 1 μM. Specifically, two compounds achieved over 90% inhibition of HDAC6 activity .

Table 2: Anticancer Activity of Selected Triazole Compounds

Compound NameHDAC Inhibition (%)IC50 (μM)
Compound MH1-18920.85
Compound MH1-21900.75
This compoundTBDTBD

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory potential of triazole derivatives has been explored in various studies. The presence of the piperidine group is believed to enhance these effects by modulating pain pathways and inflammatory responses .

Table 3: Analgesic Activity Comparison

Compound NamePain Model UsedEfficacy (%)
Triazole CHot Plate Test75
Triazole DFormalin Test70
This compoundTBDTBD

The biological activity of triazoles is often attributed to their ability to interact with specific biological targets such as enzymes involved in cell signaling pathways. For instance, the inhibition of HDACs leads to changes in gene expression that can induce apoptosis in cancer cells . Additionally, their antimicrobial action may involve disrupting cellular membranes or inhibiting nucleic acid synthesis.

Case Studies

A variety of case studies have highlighted the efficacy of triazole compounds in clinical settings:

  • Histone Deacetylase Inhibition : A study demonstrated that specific derivatives showed selective inhibition towards HDAC6 with minimal off-target effects.
  • Antimicrobial Trials : Clinical trials using triazole derivatives have shown significant promise in treating resistant bacterial infections.
  • Pain Management Studies : Preclinical models indicated that triazole compounds could effectively reduce pain responses comparable to standard analgesics.

Properties

IUPAC Name

5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDSACAJWAKBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.